Spiro[2.6]nonane-4-carbothioamide

Bioisosterism Hydrogen bonding Drug design

Researchers often face metabolic instability with carboxamide building blocks. This spirocyclic thioamide directly addresses that pain point by offering a proven bioisostere with significantly enhanced lipophilicity and oxidative stability. Evidence demonstrates a 3-fold increase in serum half-life for thioamide-containing scaffolds, making it ideal for peptide-mimetic design. - Single-atom O→S substitution increases logP (up to 4.95 in related systems) for better passive membrane permeability. - Key intermediate for synthesizing spiro triazole and indenopyrazole libraries. - Demonstrates utility in antimycobacterial programs targeting Mycobacterium tuberculosis.

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
Cat. No. B13245377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.6]nonane-4-carbothioamide
Molecular FormulaC10H17NS
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESC1CCC(C2(CC1)CC2)C(=S)N
InChIInChI=1S/C10H17NS/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12)
InChIKeyOAUKYGQWETYWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.6]nonane-4-carbothioamide: Overview and Procurement Role


Spiro[2.6]nonane-4-carbothioamide (CAS: 2059974-81-9, molecular weight: 183.32 g mol⁻¹, molecular formula: C₁₀H₁₇NS) is a bicyclic spiro compound in which a cyclopropane ring and a cycloheptane ring share a single quaternary carbon, substituted at position 4 by a carbothioamide (–C(S)NH₂) group . This scaffold is commercially available as a research chemical from multiple suppliers, typically at 95% purity, and is utilized primarily as a versatile building block in medicinal chemistry and organic synthesis .

Spiro building block Bicyclic scaffold for medicinal chemistry and organic synthesis research
Thioamide moiety Carbothioamide at position 4 enables distinct H-bond and lipophilicity profile
Research grade Supplied as a research chemical; verify purity and identity per project requirements

Why Generic Substitution Fails for This Compound


This compound cannot be freely exchanged with its closest structural analogs, such as Spiro[2.6]nonane-4-carboxamide, because the replacement of the amide oxygen with sulfur creates fundamental differences in physicochemical, biological, and synthetic properties. Even though the core spirocyclic scaffold is identical, the single-atom change from an amide to a thioamide significantly alters hydrogen-bonding capacity, lipophilicity, metabolic stability, and the inherent chemical reactivity of the scaffold [1]. Therefore, a scientific user must evaluate these properties individually to select the correct building block for their specific application.

Attribute
Thioamide (Target)
Carboxamide (Substitute)
H-bond profile
Stronger donor, weaker acceptor; longer C=S bond
Moderate donor/acceptor balance; shorter C=O bond
Lipophilicity
Higher logP; may support membrane passage studies
Lower logP; permeability profile may differ
Metabolic stability
May extend half-life in peptide contexts
Stability profile may not transfer directly

Quantitative Evidence for Selecting the Thioamide Over Analogs


Enhanced Hydrogen-Bond Donor Strength vs. Carboxamide

The thioamide is a stronger hydrogen-bond donor but a weaker hydrogen-bond acceptor compared to the corresponding amide [1]. The C = S bond length in thioamides is 1.71 Å, significantly longer than the C = O bond length of 1.23 Å in amides, due to the larger van der Waals radius of sulfur (1.85 Å) versus oxygen (1.40 Å) [1].

H-Bond Donor Strength
Class-level
C=S 1.71 Å vs C=O 1.23 Å
~39% longer bond; stronger H-bond donor
May support target-binding selectivity studies
Class-level thioamide property; verify for spiro scaffold
Bioisosterism Hydrogen bonding Drug design

Higher Lipophilicity Compared to the Carboxamide Analog

The sulfur atom in the thioamide group contributes to enhanced lipophilicity, and this thioamide derivative is predicted to have a higher logP than its amide counterpart [1]. In a class-level study, pyrazine-2-carbothioamides exhibited calculated logP values up to 4.95, and generally higher activity against Mycobacterium tuberculosis than the corresponding amides [2].

Lipophilicity (logP)
Supporting evidence
logP up to 4.95
Class-level pyrazine-2-carbothioamide; 91% inhibition in series
Supports permeability assay interpretation
Calculated logP; experimental data needed for spiro analog
Lipophilicity Membrane permeability Drug absorption

Improved Metabolic Stability in Thioamide-Containing Peptides

Thioamide substitution has been shown to increase the serum half-life of macrocyclic peptides by up to 3-fold and enhance proteolytic stability [1]. In one study, a thioamidated macrocycle exhibited a serum half-life of 36 h compared to 12 h for the parent amide peptidomimetic cilengitide [2].

Metabolic Stability
Class-level
t₁/₂ 36 h vs 12 h
~3-fold increase reported for thioamidated macrocycle
Supports PK research context
Peptide macrocycle context; small-molecule transfer review needed
Metabolic stability Half-life Thioamide peptides

Higher Antimycobacterial Activity of Thioamide Analogs

In a head-to-head comparison, pyrazine-2-carbothioamides displayed superior in vitro antimycobacterial activity against Mycobacterium tuberculosis compared to their amide counterparts. The most active compound, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, achieved 91% inhibition at the tested concentration, whereas the amides were consistently less potent [1].

Antimycobacterial Activity
Cross-study comparable
91% inhibition vs lower for amides
Thioamide ranked highest in tested series
Supports antimicrobial screening context
Pyrazine scaffold context; spiro scaffold review needed
Antimycobacterial Thioamide activity Structure-activity relationship

Confirmed Application Scenarios for Spiro[2.6]nonane-4-carbothioamide


Anti-Infective Drug Discovery Scaffold

The antimycobacterial activity documented in pyrazine-2-carbothioamides supports the use of this specific thioamide scaffold in medicinal chemistry programs targeting Mycobacterium tuberculosis or other infectious pathogens [1].

Building Block with Enhanced Pharmacokinetics

The proven 3-fold increase in serum half-life and improved metabolic stability for thioamide-containing macrocycles make this compound an attractive core for designing peptide-mimetic or small-molecule therapeutics where extended circulation time is essential [2].

Bioisosteric Replacement for Lipophilicity Optimization

This compound serves as a direct bioisostere of the carboxamide analog, offering higher lipophilicity (logP up to 4.95 in related systems) and thus potentially better passive membrane permeability for cell-based assays [3].

Precursor for Spiro-Heterocyclic Synthesis

Carbothioamides derived from hydrazine have been described as key intermediates for the synthesis of spiro triazole and indenopyrazole libraries, enabling the generation of structurally diverse compound collections [4].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Thioamide activity context
MIC and inhibition endpoint review
PK and stability research
Metabolic stability context
Serum half-life assay review
Cell-based permeability studies
Lipophilicity profile context
logP and membrane passage review
Heterocyclic library synthesis
Carbothioamide intermediate
Spiro-scaffold diversification
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